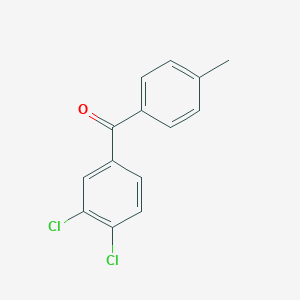

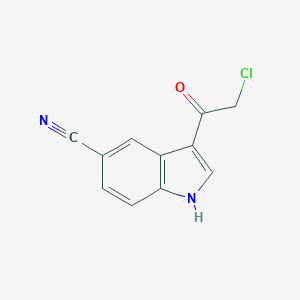

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives often involves reactions that introduce substituents at various positions on the indole nucleus to achieve desired chemical properties. For example, Attaby et al. (2007) described a synthesis route involving the reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde to yield various heterocyclic compounds with potential antimicrobial activity (Attaby, Ramla, & Gouda, 2007).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. Kumar et al. (2012) established the molecular structure of a related compound, 2-(1H-indol-3-yl)quinoline-3-carbonitrile, using single crystal X-ray diffraction, demonstrating the utility of these techniques in elucidating indole structures (Kumar et al., 2012).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into their chemical behavior and potential reactions (Lakhdar et al., 2006).

Physical Properties Analysis

The physical properties of indole derivatives like 3-(2-Chloroacetyl)-1H-Indole-5-carbonitrile, such as melting point, solubility, and crystalline structure, can be determined using techniques like X-ray crystallography. Yu et al. (2012) developed a method for determining impurities in a related compound, showcasing the importance of understanding these physical properties for quality control (Yu et al., 2012).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Creation of Thioxopyridine and Thieno[2,3-b]pyridine Derivatives : A study by Attaby, Ramla, and Gouda (2007) focused on synthesizing a range of heterocyclic compounds starting from 2-cyanoethanthioamide, leading to the formation of thioxopyridine derivatives. This process involved reactions with various halogen-containing reagents, demonstrating the compound's role in generating diverse heterocycles with potential antimicrobial activities and enzyme inhibition properties F. Attaby, M. Ramla, & Eman M. Gouda, 2007.

Nucleophilic Reactivity Studies

- Investigation of Nucleophilic Reactivities : The nucleophilic reactivities of indoles, including derivatives similar to 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile, were studied by Lakhdar et al. (2006). This research provided insights into the coupling reactions of indoles with various electrophilic partners, offering a foundation for understanding the reactivity and application of such compounds in more complex chemical syntheses S. Lakhdar, Martin Westermaier, & F. Terrier, 2006.

Process Optimization and Scale-Up

- Reductive Deoxygenation in Continuous Flow : A study by Karadeolian et al. (2018) developed a continuous flow process for the reductive deoxygenation of a similar compound, highlighting the advantages of continuous processing in chemical synthesis. This approach not only improved yield and purity but also demonstrated the potential for process optimization and scale-up in industrial applications Avedis Karadeolian, Dineshkumar Patel, & Prabhudas Bodhuri, 2018.

Pharmaceutical Applications

- Synthesis of PDE4 Inhibitors : Kumar et al. (2012) utilized a derivative for the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, serving as a new class of PDE4 inhibitors. This showcases the compound's utility in the development of pharmaceutical agents targeting specific enzymes K. Kumar et al., 2012.

Novel Synthetic Routes and Drug Development

- Improved Synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) : Anthes et al. (2008) described an improved synthesis route for an SSRI, starting from a compound structurally related to 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile. This work illustrates the critical role of such intermediates in optimizing the synthesis of clinically relevant drugs R. Anthes et al., 2008.

Mécanisme D'action

Orientations Futures

The future directions for research on “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely depend on its specific biological activities and potential applications. Indole derivatives are a rich source of biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities .

Propriétés

IUPAC Name |

3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBTHHPYINQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577556 | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile | |

CAS RN |

115027-08-2 | |

| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

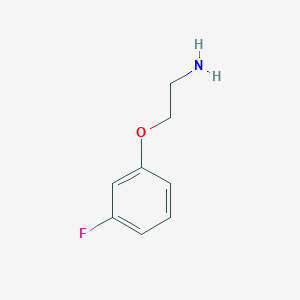

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

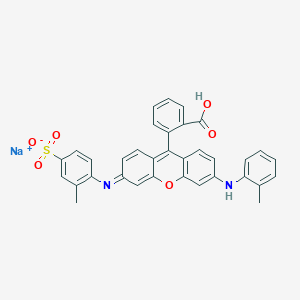

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

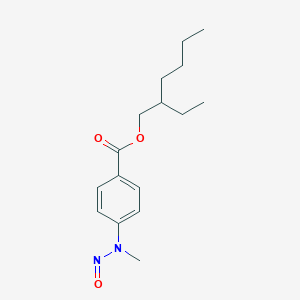

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)